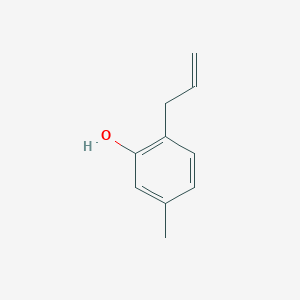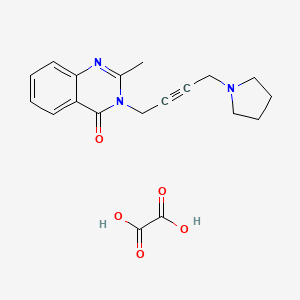
2-Methyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one; oxalic acid is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds characterized by a benzene ring fused with a pyrimidinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with appropriate alkynes and pyrrolidine derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated products .
科学研究应用
2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Industry: Utilized in the synthesis of agrochemicals and other industrial products
作用机制
The mechanism of action of 2-methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it can act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .
相似化合物的比较
Similar Compounds
- 2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-2-one
- 2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4(3H)-one
- 2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-2,4(1H,3H)-one
Uniqueness
2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one is unique due to its specific structural features and the presence of the pyrrolidinylbutynyl group.
属性
CAS 编号 |
25480-90-4 |
|---|---|
分子式 |
C19H21N3O5 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
2-methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C17H19N3O.C2H2O4/c1-14-18-16-9-3-2-8-15(16)17(21)20(14)13-7-6-12-19-10-4-5-11-19;3-1(4)2(5)6/h2-3,8-9H,4-5,10-13H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
HLKRRYRCBMCOHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC#CCN3CCCC3.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




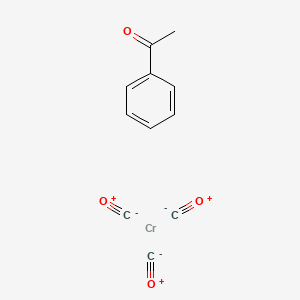
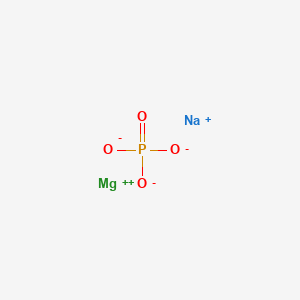
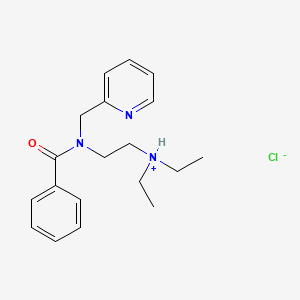


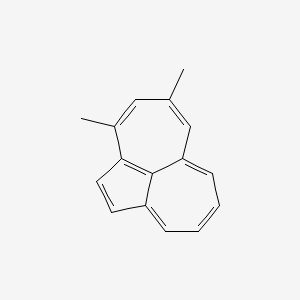

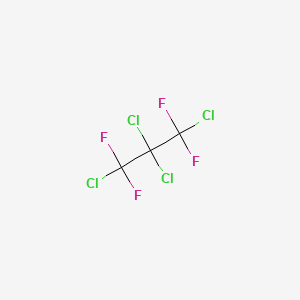
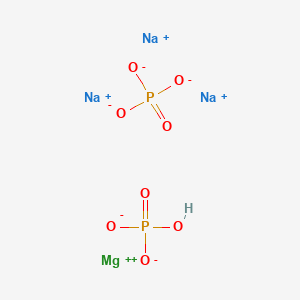
![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
